molecular formula C16H20ClNO4 B1602623 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 939757-91-2

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1602623
CAS RN: 939757-91-2
M. Wt: 325.79 g/mol
InChI Key: JWDQWZPPUIYEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid, also known as BOC-PPCA, is an organic compound that has been the subject of numerous scientific studies due to its wide range of applications. It is a compound that can be synthesized in the laboratory and has been used in a variety of experiments in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications, including organic synthesis, drug design, and pharmacological studies. In organic synthesis, 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has been used as a protecting group for the synthesis of various compounds. It has also been used in the design of drugs, as it can be used to modify the structure of a drug molecule in order to improve its pharmacological properties. In pharmacological studies, 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has been used to study the effects of drugs on the body, as well as to explore the potential therapeutic applications of drugs.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid binds to certain receptors in the body, such as the serotonin receptor, and modulates their activity. This can lead to changes in the levels of certain neurotransmitters, such as serotonin, in the brain, which can in turn lead to changes in behavior and mood.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has been shown to reduce anxiety and improve cognitive performance. It has also been shown to increase the release of serotonin in the brain, which can lead to an antidepressant effect. In addition, 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is non-toxic and non-irritating, making it safe for use in experiments. However, 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid does have some limitations. It has a relatively short shelf life, and its effects on the body can vary depending on the dose.

Future Directions

There are a number of potential future directions for research involving 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid. One potential direction is to further explore the effects of 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid on the body, including its effects on the brain and its potential therapeutic applications. Another potential direction is to explore the potential of 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid as a drug delivery system. Finally, further research could be done to explore the potential of 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid as a protective group in organic synthesis.

properties

IUPAC Name

4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQWZPPUIYEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585618
Record name 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

CAS RN

939757-91-2
Record name 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.